

A Technical Guide to the Solubility of Mecarbinate in Common Organic Solvents

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Compound of Interest

Compound Name: Mecarbinate

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This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility of **mecarbinate** in common organic solvents. **Mecarbinate**, a key intermediate in the synthesis of various pharmaceuticals, possesses solubility characteristics that are crucial for its application in drug development and manufacturing. This document consolidates known quantitative data, details experimental protocols for solubility determination, and provides a framework for analytical quantification.

Quantitative Solubility Data

The solubility of **mecarbinate** has been reported in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that there are some discrepancies in the reported values, which may be attributable to variations in experimental conditions such as temperature, purity of the compound, and the specific methodology used.

Solvent	Chemical Formula	Reported Solubility (mg/mL)	Temperature (°C)	Citation(s)
Dimethyl Sulfoxide (DMSO)	<chem>C2H6OS</chem>	47	Not Specified	[1] [2]
≥ 7.1	Not Specified	[3]		
100	25	[4]		
Water	<chem>H2O</chem>	Insoluble	Not Specified	[1] [2] [4]
Ethanol	<chem>C2H5OH</chem>	Insoluble	Not Specified	[1] [2]
100	25	[4]		

Note: The conflicting data for ethanol solubility highlights the need for standardized experimental determination.

While specific quantitative data for **mecarbinate** in other common organic solvents such as methanol, acetone, acetonitrile, chloroform, and tetrahydrofuran is not readily available in the reviewed literature, general solubility patterns for indole derivatives suggest that **mecarbinate** is likely to be soluble in many common organic solvents.[\[5\]](#)[\[6\]](#)

Experimental Protocols

A detailed, validated experimental protocol for determining the solubility of **mecarbinate** is not available in the public domain. However, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of active pharmaceutical ingredients (APIs) and other chemical compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The following is a detailed protocol adapted for the determination of **mecarbinate** solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the equilibrium solubility of **mecarbinate** in a selection of organic solvents at a controlled temperature.

2. Materials:

- **Mecarbinate** (solid, of known purity)
- Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, chloroform, tetrahydrofuran) of analytical grade or higher
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Syringes
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3. Procedure:

• Preparation of Saturated Solutions:

- Add an excess amount of solid **mecarbinate** to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
- Add a known volume of the selected organic solvent to the vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

- Equilibrate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.[7][8]
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes and potential precipitation.
 - Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method to determine the concentration of **mecarbinate**.
 - Prepare a calibration curve using standard solutions of **mecarbinate** of known concentrations.
 - Calculate the solubility of **mecarbinate** in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Analytical Quantification Methods

A validated HPLC method specifically for the quantification of **mecarbinate** is not readily available. However, based on methods for other N-methylcarbamates and indole derivatives, a reverse-phase HPLC-UV method would be a suitable approach.[11][12][13][14]

Recommended HPLC-UV Method Parameters (to be optimized and validated):

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

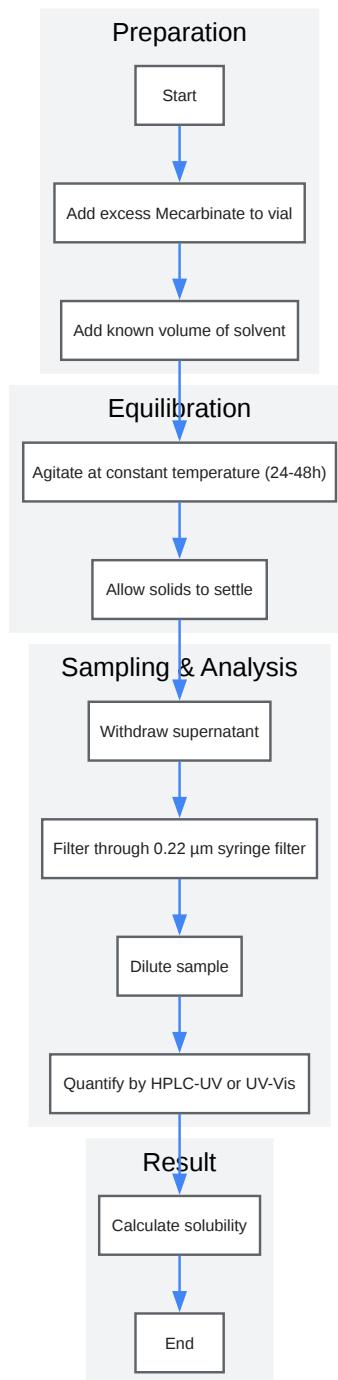
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer to control pH).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Based on the UV absorbance spectrum of **mecarbinate** in the mobile phase. Indole derivatives typically have strong absorbance in the UV range.[12][13][14][15][16][17]
- Injection Volume: 10-20 μ L
- Column Temperature: 25-30 °C

Alternatively, UV-Vis spectrophotometry can be used for quantification if **mecarbinate** exhibits a distinct chromophore and there are no interfering substances in the solvent.[9][12][13] A calibration curve would be generated by measuring the absorbance of standard solutions of **mecarbinate** at its wavelength of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Shake-Flask Solubility Determination Workflow

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Shake-Flask Solubility Determination Workflow

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